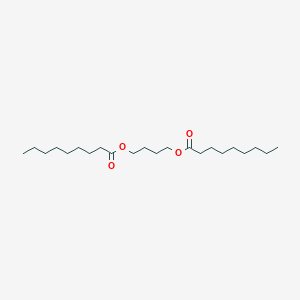
Butane-1,4-diyl dinonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl dinonanoate is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized through the reaction of butanediol and nonanoic acid. This compound has been studied extensively due to its potential applications in various fields such as medicine, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Butane-1,4-diyl dinonanoate has several potential scientific research applications. One of the most common uses of this compound is in the field of materials science. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound can improve the flexibility and durability of these materials, making them more suitable for various applications.
Another potential application of butane-1,4-diyl dinonanoate is in the field of medicine. It has been studied for its potential use as a drug delivery system. This compound can be used to encapsulate drugs and deliver them to specific target sites in the body. This can improve the efficacy and safety of drugs, as well as reduce their side effects.
Mecanismo De Acción
The mechanism of action of butane-1,4-diyl dinonanoate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This allows the chains to move more freely, improving the flexibility and durability of the material.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of butane-1,4-diyl dinonanoate are not well studied. However, it is believed to have low toxicity and is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butane-1,4-diyl dinonanoate is its ability to improve the flexibility and durability of materials. This makes it a valuable additive in the production of polymers and other materials. Additionally, its low toxicity makes it safe for use in scientific research.
One limitation of butane-1,4-diyl dinonanoate is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects on materials and biological systems.
Direcciones Futuras
There are several potential future directions for the study of butane-1,4-diyl dinonanoate. One area of research is in the development of new drug delivery systems. This compound has shown promise as a drug delivery vehicle, and further research could lead to the development of more effective and targeted drug therapies.
Another area of research is in the development of new materials. Butane-1,4-diyl dinonanoate has been shown to improve the flexibility and durability of materials, and further research could lead to the development of new and improved materials for various applications.
Conclusion
In conclusion, butane-1,4-diyl dinonanoate is a valuable compound that has several potential scientific research applications. Its ability to improve the flexibility and durability of materials makes it a valuable additive in the production of polymers and other materials. Additionally, its potential use as a drug delivery system makes it an exciting area of research for the development of new and more effective drug therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of butane-1,4-diyl dinonanoate involves the reaction of butanediol and nonanoic acid in the presence of a catalyst. The reaction takes place through an esterification process, which involves the removal of water from the reaction mixture. The resulting product is a diester with a molecular weight of 429.7 g/mol.
Propiedades
Número CAS |
15805-92-2 |
|---|---|
Nombre del producto |
Butane-1,4-diyl dinonanoate |
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
4-nonanoyloxybutyl nonanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-17-21(23)25-19-15-16-20-26-22(24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
NSZQGANCYYPANK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Otros números CAS |
15805-92-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



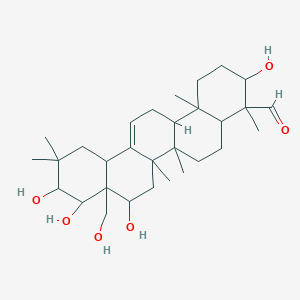
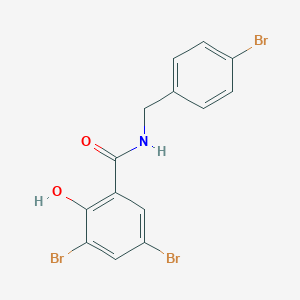
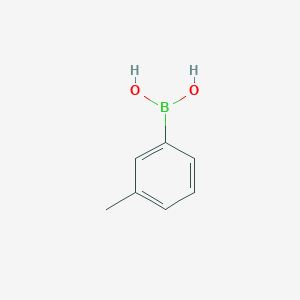
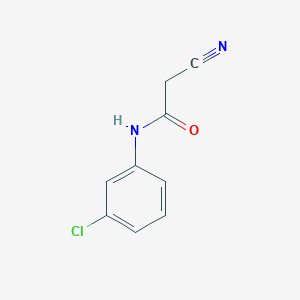
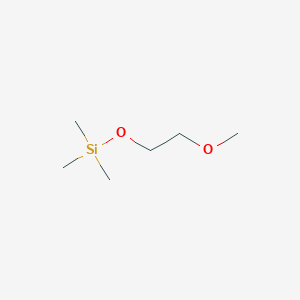
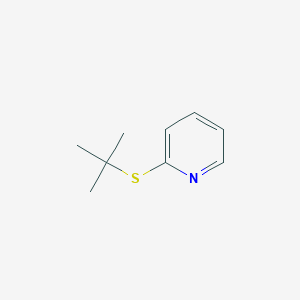
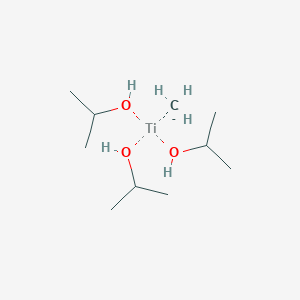
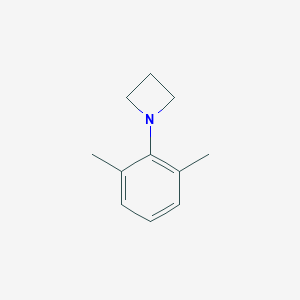
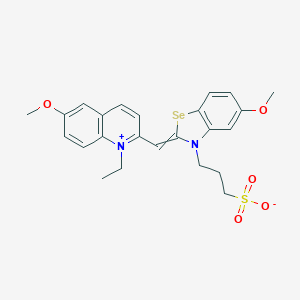


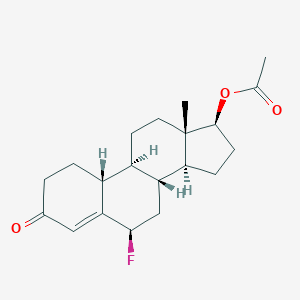
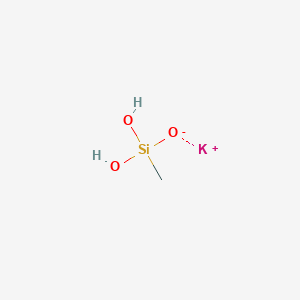
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)